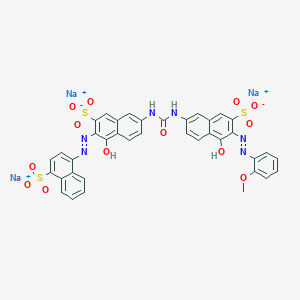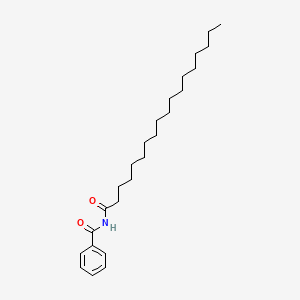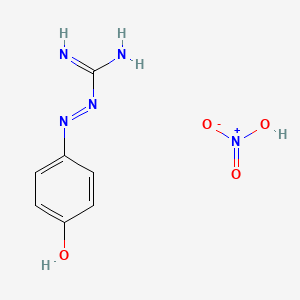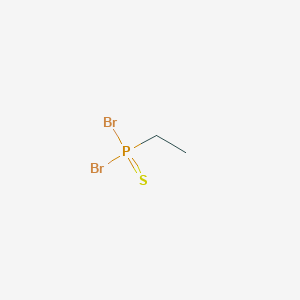![molecular formula C12H13N5O3S B14148588 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide](/img/structure/B14148588.png)
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, a thiophene ring, and an acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the pyrazole derivative with chloroacetyl chloride in the presence of a base.
Formation of the Schiff Base: The final step involves the condensation of the acetamide derivative with thiophene-2-carbaldehyde under acidic conditions to form the Schiff base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions.
Condensation: The Schiff base can participate in further condensation reactions with other aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid.
Condensation: Aldehydes or ketones under acidic or basic conditions.
Major Products Formed
Reduction: Formation of 2-(3,5-dimethyl-4-aminopyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide.
Substitution: Formation of various substituted pyrazole derivatives.
Condensation: Formation of complex imine derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the Schiff base can form reversible covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanamine
- ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
Uniqueness
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide is unique due to the presence of both a pyrazole and a thiophene ring, along with a Schiff base linkage
Propriétés
Formule moléculaire |
C12H13N5O3S |
|---|---|
Poids moléculaire |
307.33 g/mol |
Nom IUPAC |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C12H13N5O3S/c1-8-12(17(19)20)9(2)16(15-8)7-11(18)14-13-6-10-4-3-5-21-10/h3-6H,7H2,1-2H3,(H,14,18)/b13-6+ |
Clé InChI |
XRTNNKAOVLZBAZ-AWNIVKPZSA-N |
SMILES isomérique |
CC1=C(C(=NN1CC(=O)N/N=C/C2=CC=CS2)C)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=NN1CC(=O)NN=CC2=CC=CS2)C)[N+](=O)[O-] |
Solubilité |
3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-4-[2-[2-(4-ethoxyphenyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14148529.png)

![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14148534.png)
![N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis{2-[(2,4-dichlorobenzyl)sulfanyl]acetamide}](/img/structure/B14148541.png)

![10-Methyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14148551.png)

![[2-(Acetyloxy)phenyl]boronic acid](/img/structure/B14148557.png)
![(E)-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]but-3-en-2-one](/img/structure/B14148559.png)
![4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14148569.png)
![N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]-L-glutamic acid](/img/structure/B14148580.png)
